

Mandelic acid-2,3,4,5,6-d5 certificate of analysis

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Compound of Interest

Compound Name: Mandelic acid-2,3,4,5,6-d5

Cat. No.: B15567708

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Technical Guide: Mandelic Acid-2,3,4,5,6-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies for **Mandelic Acid-2,3,4,5,6-d5**. This deuterated analog of mandelic acid is a valuable tool in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical Properties and Specifications

Mandelic Acid-2,3,4,5,6-d5 is a white crystalline solid soluble in water and polar organic solvents. Its key properties are summarized below.

Parameter	Specification
Chemical Formula	C ₈ H ₃ D ₅ O ₃
Molecular Weight	157.18
CAS Number	70838-71-0
Appearance	White to off-white solid
Purity (HPLC)	≥98.5%
Isotopic Enrichment	≥98%

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is employed to ensure the identity, purity, and isotopic enrichment of **Mandelic Acid-2,3,4,5,6-d5**.

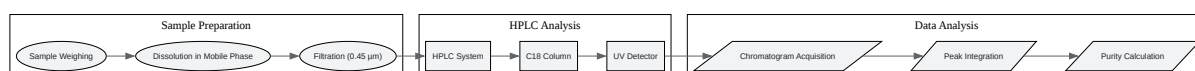
Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purity analysis is critical to ensure the absence of impurities that could interfere with experimental results. A common method involves reversed-phase HPLC with UV detection.

Experimental Protocol:

- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m)
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μ L
- Standard: A certified reference standard of Mandelic Acid.

The following diagram illustrates the general workflow for HPLC analysis.



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Figure 1: HPLC Analysis Workflow

Isotopic Enrichment and Structural Integrity by Mass Spectrometry and NMR

Determining the isotopic purity and confirming the position of deuterium labeling is crucial for the application of deuterated standards.^[2] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this characterization.^[2]^[4]

2.2.1. Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS)

Experimental Protocol:

- LC System: UPLC or equivalent system.
- Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap, TOF).
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Scan Mode: Full scan to acquire isotopic distribution.
- Data Analysis: The isotopic enrichment is calculated from the relative abundance of the deuterated (d5) and non-deuterated (d0) molecular ions.^[4]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated solvent compatible with the sample (e.g., DMSO-d6, Methanol-d4).
- Experiments: ¹H NMR to confirm the absence of signals in the 2,3,4,5,6 positions of the phenyl ring and ¹³C NMR to confirm the carbon skeleton.

The combined analytical workflow for isotopic enrichment and structural confirmation is depicted below.

Figure 2: Isotopic Analysis Workflow

Application in Quantitative Analysis

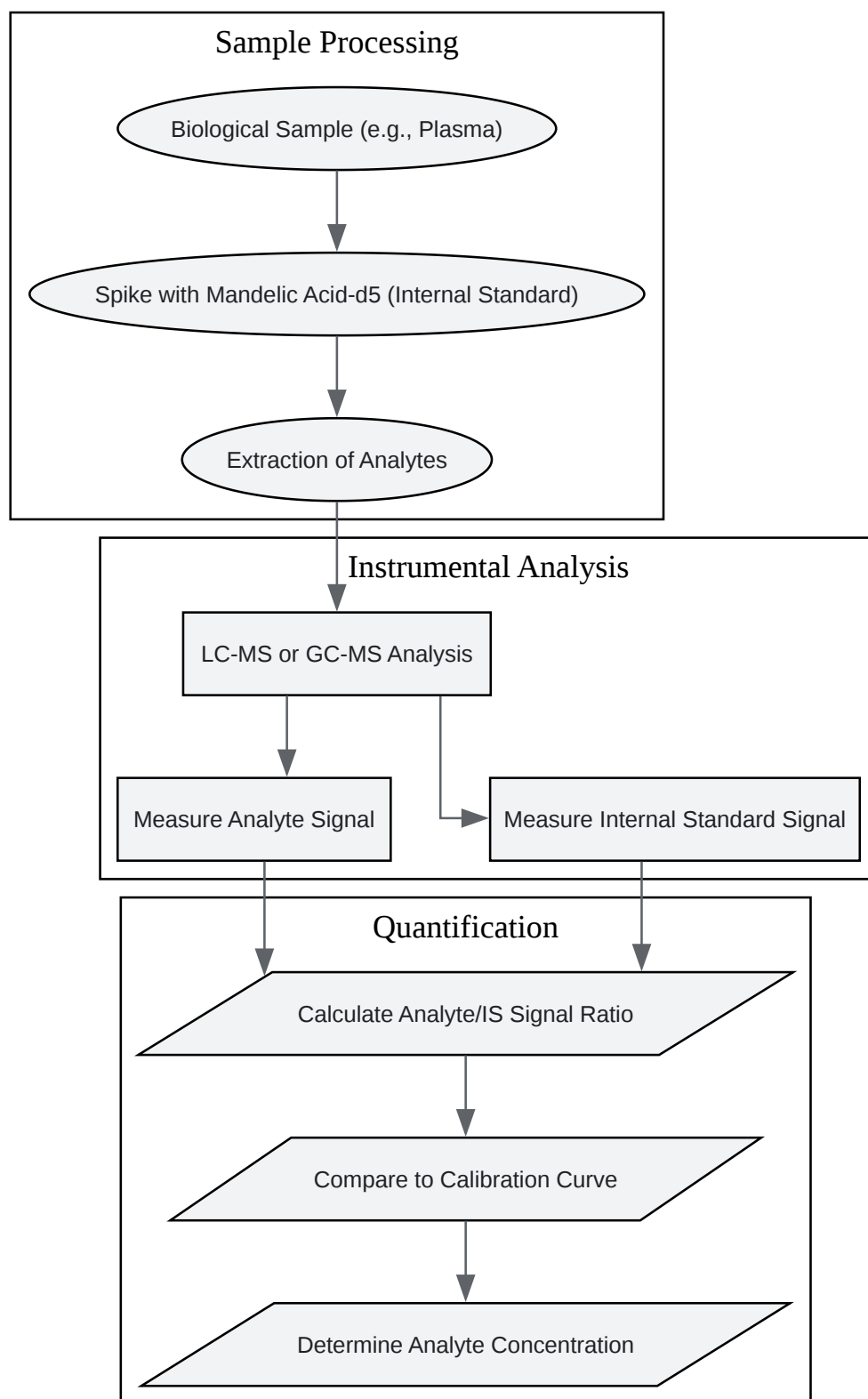
Mandelic Acid-2,3,4,5,6-d5 is frequently used as an internal standard for the quantitative determination of mandelic acid in biological matrices like blood plasma and urine.[3][5] The use of a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response in mass spectrometry-based assays.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol for Plasma Samples:

- Sample Preparation: Protein precipitation followed by extraction of mandelic acid.
- Derivatization: Conversion to a volatile derivative (e.g., trimethylsilyl ether) is often required for GC analysis.
- GC Column: A non-polar or medium-polarity capillary column.
- Ionization: Electron Ionization (EI).
- MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for both the analyte and the deuterated internal standard.

The logical relationship for using a deuterated internal standard in quantitative analysis is shown below.



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Figure 3: Quantitative Analysis using a Deuterated Internal Standard

Safety and Handling

Mandelic Acid-2,3,4,5,6-d5 should be handled in accordance with standard laboratory safety procedures. It is intended for research use only and has not been fully validated for medical applications.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

The analytical characterization of **Mandelic Acid-2,3,4,5,6-d5** confirms its high purity and isotopic enrichment, making it a reliable standard for demanding research applications. The methodologies outlined in this guide provide a framework for the quality control and application of this important research chemical.

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